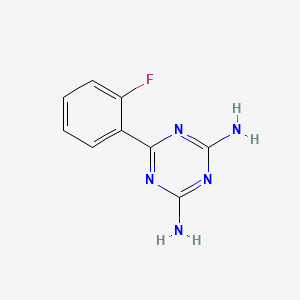

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine

Beschreibung

Historical Context of Triazine Chemistry

The historical development of triazine chemistry traces its origins to fundamental discoveries in nitrogen-containing heterocyclic compounds that emerged in the late 18th and early 19th centuries. Cyanuric acid, one of the earliest recognized triazine derivatives, was first synthesized by Scheele in 1776, although he initially identified it as pyruvic acid. The intentional synthesis of cyanuric acid was subsequently accomplished by Serrulas in 1820 through the mixing of cyanogens in water, marking a pivotal moment in the understanding of triazine chemical structures.

The evolution of triazine chemistry gained substantial momentum during the 20th century, particularly from the 1950s onward, when cyanuric acid and related s-triazine compounds became major industrial chemicals due to their ease of synthesis from simple precursors and their remarkable stability once formed. This period witnessed the systematic exploration of triazine derivatives for various applications, establishing the foundation for modern triazine research.

The development of triazine chemistry has been characterized by the recognition of three distinct isomeric forms based on the positioning of nitrogen atoms within the six-membered ring structure. These isomers, designated as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine, each exhibit unique chemical properties and reactivity patterns. The 1,3,5-triazine isomer, also known as s-triazine due to the symmetrical arrangement of three nitrogen atoms in the ring, has emerged as particularly significant in pharmaceutical and industrial applications.

Significance of Fluorinated 1,3,5-Triazine Derivatives

Fluorinated 1,3,5-triazine derivatives occupy a position of exceptional importance in contemporary chemical research, primarily due to the unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into triazine structures has been practiced extensively in agricultural and medicinal chemistry as a bioisosteric replacement strategy, leading to the discovery of numerous pesticides and therapeutically relevant chemical entities.

The significance of fluorinated triazines extends beyond simple substitution effects, as fluorine atoms fundamentally alter the electronic properties of the triazine core. Research has demonstrated that derivatives of 1,2,4-triazines exhibit significant antifungal properties, with compounds bearing fluorine substitutions showing enhanced antifungal activity compared to their non-fluorinated counterparts. This enhancement in biological activity has been attributed to the electron-withdrawing nature of fluorine and its ability to modify molecular interactions with biological targets.

The role of fluorinated triazines in material science applications has also gained considerable attention. Fluorinated triazine-based covalent organic frameworks have been developed for specialized extraction applications, demonstrating the versatility of these compounds in advanced material synthesis. The abundant fluorine affinity sites in these frameworks enable high selectivity through fluorine-fluorine interactions, showcasing the unique binding properties of fluorinated systems.

The agricultural applications of fluorinated triazines represent another area of significant importance. These compounds serve as effective herbicides, helping to control unwanted weeds in various crops while enhancing agricultural productivity. The incorporation of fluorine atoms has been shown to improve the herbicidal effectiveness of triazine derivatives, making them valuable tools in modern agricultural practices.

Nomenclature and Classification Systems

The nomenclature and classification of triazine compounds follows established systematic naming conventions that reflect both the structural characteristics and substitution patterns of these heterocyclic molecules. Triazines are fundamentally classified as nitrogen-containing heterocycles with the parent molecular formula C3H3N3, existing in three distinct isomeric forms based on the relative positions of nitrogen atoms within the six-membered ring.

The primary classification system distinguishes between 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine isomers, with each designation indicating the specific positions of nitrogen atoms within the aromatic ring structure. The 1,3,5-triazine isomer, commonly referred to as s-triazine due to its symmetrical arrangement, represents the structural framework for the compound under investigation.

Within the 1,3,5-triazine classification, systematic naming conventions account for the nature and position of substituents attached to both carbon and nitrogen atoms of the triazine core. The compound 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine follows International Union of Pure and Applied Chemistry nomenclature, indicating the presence of a 2-fluorophenyl substituent at position 6 of the triazine ring and amino groups at positions 2 and 4.

Alternative nomenclature systems may present this compound as 2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine, emphasizing the amino substituents while maintaining reference to the fluorophenyl group positioning. This nomenclature flexibility reflects the diverse approaches used in chemical literature while maintaining consistency in structural identification.

The Chemical Abstracts Service registry system assigns the unique identifier 30530-42-8 to this specific compound, providing an unambiguous reference for database searches and chemical procurement. Additional systematic identifiers include the European Community number 636-564-5 and the DSSTox Substance ID DTXSID40382276, establishing comprehensive classification within regulatory and research databases.

Physicochemical Profile of this compound

The physicochemical characteristics of this compound reflect the combined influence of the triazine core structure, fluorine substitution, and amino group functionalization. The molecular formula C9H8FN5 indicates a relatively compact structure with a molecular weight that facilitates both synthetic accessibility and potential biological activity.

The compound exhibits a melting point range of 243-247 degrees Celsius, indicating substantial thermal stability characteristic of aromatic heterocyclic systems. This elevated melting point suggests strong intermolecular forces, likely resulting from hydrogen bonding interactions involving the amino groups and the electron-rich triazine nitrogen atoms.

The structural arrangement of this compound incorporates several key features that influence its physicochemical behavior. The triazine core provides a planar, aromatic framework with delocalized electron density across the six-membered ring system. The presence of three nitrogen atoms within this framework creates multiple sites for potential hydrogen bonding and coordination interactions.

The 2-fluorophenyl substituent introduces both steric and electronic effects that significantly impact the compound's properties. The fluorine atom, positioned ortho to the triazine attachment point, creates a dipole moment that influences molecular polarity and potential binding interactions. The aromatic phenyl ring extends the conjugated system, potentially affecting optical properties and molecular recognition processes.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H8FN5 | |

| Molecular Weight | 191.19 g/mol | |

| CAS Registry Number | 30530-42-8 | |

| Melting Point | 243-247°C | |

| European Community Number | 636-564-5 | |

| IUPAC Name | This compound |

The amino substituents at positions 2 and 4 of the triazine ring contribute significantly to the compound's hydrogen bonding capacity and potential reactivity. These primary amino groups can participate in various chemical transformations and provide sites for further derivatization or coordination with metal centers.

The electronic structure of this compound reflects the electron-withdrawing influence of both the triazine core and the fluorine atom, balanced by the electron-donating character of the amino groups. This electronic balance creates a molecule with moderate polarity and potential for diverse chemical interactions.

Eigenschaften

IUPAC Name |

6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN5/c10-6-4-2-1-3-5(6)7-13-8(11)15-9(12)14-7/h1-4H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZNTESZSJQVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC(=N2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382276 | |

| Record name | 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30530-42-8 | |

| Record name | 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-(2-fluorophenyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired triazine derivative.

Reaction Conditions:

Reagents: 2-fluoroaniline, cyanuric chloride, triethylamine

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to reflux conditions

Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of substituted triazine derivatives.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be employed to modify the triazine ring or the fluorophenyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted triazine with an amino group, while oxidation can introduce hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : This compound serves as a precursor for synthesizing more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties .

Biology

- Enzyme and Receptor Inhibition : Research indicates that 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine may inhibit specific enzymes or receptors. This potential makes it a candidate for drug development aimed at treating various diseases .

Medicine

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, a library of compounds based on the triazine scaffold demonstrated significant growth inhibition in triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

- Antimicrobial and Anti-inflammatory Effects : The compound is also being explored for its potential antimicrobial and anti-inflammatory properties, making it relevant in the development of therapeutic agents.

Materials Science

- Advanced Materials Development : Due to its chemical stability and functional versatility, this compound is utilized in formulating advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and resistance to environmental factors .

Antiproliferative Activity Study

A study conducted on a series of 126 compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold revealed promising results. The compounds were synthesized using a microwave-assisted method and evaluated for their antiproliferative effects against various breast cancer cell lines. The findings indicated that certain derivatives displayed selective cytotoxicity towards cancer cells while having minimal effects on normal cells .

Mechanism of Action Exploration

Research into the mechanism of action highlighted how the fluorophenyl group enhances binding affinity to molecular targets. This interaction can modulate biological pathways effectively by inhibiting or activating specific processes within cells .

Wirkmechanismus

The mechanism of action of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The triazine ring can interact with nucleophilic sites on proteins or nucleic acids, leading to inhibition or activation of specific biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The biological and chemical properties of triazine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine with structurally related compounds:

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): Fluorine and chlorine substituents enhance stability and influence binding to biological targets. Fluorine’s smaller size compared to chlorine allows better penetration into hydrophobic pockets .

- Hybrid Structures: Compounds with additional functional groups (e.g., morpholino, piperazinyl) show improved solubility and bioavailability. For example, N2-(3-fluorophenyl)-6-morpholino analogs exhibit enhanced pharmacokinetic profiles .

Physicochemical Properties

| Property | 6-(2-Fluorophenyl) | 6-Phenyl | 6-(2,4-Dichlorophenyl) | 6-(4-Methoxyphenyl) |

|---|---|---|---|---|

| LogP | 2.8 (estimated) | 2.1 | 3.5 | 1.9 |

| Solubility (mg/mL) | 0.15 (DMSO) | 0.09 (DMSO) | 0.03 (DMSO) | 0.25 (Water) |

| Melting Point (°C) | 205–210 (hypothesized) | 190–195 | 220–225 | 185–190 |

Data inferred from analogous compounds in .

Biologische Aktivität

6-(2-Fluorophenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 30530-42-8) is a compound that belongs to the triazine family, known for its diverse biological activities, particularly in anticancer research. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving cyanoguanidine and aniline derivatives. Recent advancements have shown efficient multicomponent synthesis techniques that enhance yield and purity .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazine derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various cancer cell lines:

- In vitro Studies : The compound has been tested against several cancer types. For instance:

The biological activity of this compound is believed to involve the inhibition of lysophosphatidic acid acyltransferase (LPAAT), an enzyme implicated in tumor growth and metastasis. By inhibiting LPAAT activity, these compounds may reduce cancer cell proliferation and promote apoptosis .

Case Studies

Recent investigations into the biological effects of triazine derivatives provide insight into their potential applications:

Q & A

Q. What are the recommended synthetic routes for 6-(2-fluorophenyl)-1,3,5-triazine-2,4-diamine in academic research?

The compound can be synthesized via microwave-assisted, one-pot methods using cyanoguanidine, aromatic aldehydes (e.g., 2-fluorobenzaldehyde), and aryl amines. This approach minimizes side reactions and improves yield compared to traditional thermal methods. Optimization of reaction time, temperature, and stoichiometry is critical to achieving high purity (>90%) .

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and aromatic proton environments (e.g., δ ~7.2–7.6 ppm for fluorophenyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H] at 444.0539 for chlorinated derivatives) .

- Ultra-Performance Liquid Chromatography (UPLC) : For purity assessment (≥94% in optimized syntheses) .

Q. What biological activities are associated with this compound?

The compound exhibits antimicrobial and antitumor activity. Fluorophenyl and triazine moieties enhance interactions with bacterial enzymes (e.g., biotin carboxylase) and disrupt DNA repair in cancer cells. Specific IC values vary with substituents (e.g., chlorine/fluorine substitutions improve potency) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in triazine derivatives?

- Substituent Variation : Test derivatives with halogenated (Cl, F), methoxy, or bulky aryl groups at the 6-position to assess steric/electronic effects on enzyme binding .

- Mechanistic Assays : Use bacterial growth inhibition assays (e.g., MIC against Staphylococcus aureus) combined with molecular docking to correlate substituent effects with target affinity (e.g., dihydrofolate reductase) .

Q. What crystallographic insights are available for triazine derivatives, and how do hydrogen-bonding patterns influence their stability?

Crystal structures reveal:

- Dihedral Angles : Non-planar arrangements between triazine and aryl rings (e.g., 173.16° for pyridinyl analogs), affecting π-π stacking .

- Hydrogen Bonding : N–H···N and N–H···O interactions form 1D chains or 2D networks, stabilizing the lattice. For example, N2–H2A···N6 and N5–H5B···N4 bonds in pyridinyl derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for triazine analogs?

- Systematic SAR Analysis : Compare substituent effects across studies (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify trends in activity .

- Standardized Assays : Control variables like bacterial strain, solvent (DMSO vs. aqueous), and incubation time to reduce variability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Microwave-Assisted Synthesis

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 120–150°C | Higher temps reduce side products | |

| Reaction Time | 20–30 minutes | Prolonged time degrades product | |

| Solvent | Ethanol/Water (1:1) | Balances solubility and safety |

Q. Table 2: Biological Activity of Selected Derivatives

| Substituent at 6-Position | MIC (μg/mL) S. aureus | IC (μM) Antitumor | Mechanism Insights | Reference |

|---|---|---|---|---|

| 2-Fluorophenyl | 8.2 | 12.5 | DNA intercalation | |

| 4-Methoxyphenyl | 32.7 | 28.4 | Weak enzyme inhibition | |

| 3-Chloro-2-fluorophenyl | 2.1 | 6.8 | Enhanced hydrophobic binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.